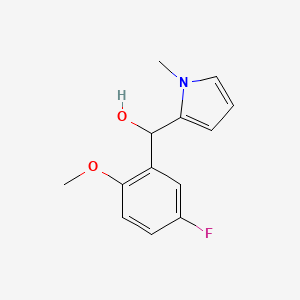

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Description

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a fluorinated aromatic compound featuring a methanol backbone substituted with a 3-fluoro-6-methoxyphenyl group and a 1-methyl-2-pyrrolyl moiety. The fluorine atom at the 3-position of the phenyl ring enhances electronegativity and lipophilicity, while the methoxy group at the 6-position influences solubility and steric interactions.

Properties

Molecular Formula |

C13H14FNO2 |

|---|---|

Molecular Weight |

235.25 g/mol |

IUPAC Name |

(5-fluoro-2-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3 |

InChI Key |

AGLJMPSWNXEVFH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C(C2=C(C=CC(=C2)F)OC)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolyl Group

The pyrrolyl moiety can be synthesized through a reaction involving 1-methyl-2-pyrrole and a suitable precursor, such as an aldehyde or ketone. Commonly, this involves reducing a pyrrole derivative to form the desired pyrrolyl group.

Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents facilitate the introduction of a fluorine atom into the aromatic ring under mild conditions, which is crucial for maintaining the integrity of other functional groups.

Methoxylation

The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide. This step is essential for achieving the final structure of the compound and often requires careful control of reaction conditions to avoid unwanted side reactions.

Coupling Reactions

The final step involves coupling the synthesized intermediates to form this compound. This can be achieved through various coupling strategies, including palladium-catalyzed cross-coupling reactions, which are favored for their efficiency and selectivity.

Reaction Conditions

The following table summarizes typical reaction conditions for each step in the synthesis:

| Step | Reagent(s) | Conditions |

|---|---|---|

| Formation of Pyrrolyl Group | 1-Methyl-2-pyrrole | Anhydrous solvent (e.g., THF), reflux |

| Fluorination | Selectfluor or NFSI | Room temperature to mild heating |

| Methoxylation | Dimethyl sulfate or methyl iodide | Base (e.g., NaOH), anhydrous conditions |

| Coupling | Palladium catalyst | Varies (often requires elevated temperatures) |

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors and high-throughput screening techniques to optimize reaction conditions for larger-scale synthesis. The use of catalysts is also common to enhance yield and reduce reaction times.

Challenges in Synthesis

Several challenges can arise during the synthesis of this compound:

Selectivity : Achieving high selectivity during fluorination and methoxylation can be difficult due to potential side reactions.

Purification : The final product often requires extensive purification processes, such as chromatography, to isolate it from by-products and unreacted starting materials.

Safety : Some reagents used in these processes, such as dimethyl sulfate, are highly toxic and require careful handling.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Compounds similar to 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol have demonstrated anticancer properties. The fluorinated phenyl ring enhances interaction with biological targets involved in cancer pathways, suggesting potential use in cancer therapeutics.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

- Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier due to its lipophilic nature enhances its suitability for central nervous system targets .

- Drug Development : The unique features of this compound make it an excellent scaffold for further modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties in drug development processes .

Case Studies

- Anticancer Research : A study investigating the effects of similar compounds on cancer cell lines revealed that modifications to the fluorinated aromatic structure could enhance cytotoxicity against specific cancer types. This underscores the importance of structural optimization in developing effective anticancer agents .

- Neuropharmacological Studies : Research utilizing animal models has shown promising results with compounds based on this scaffold in modulating neurotransmitter levels, suggesting potential applications in treating conditions such as depression or anxiety disorders .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of fluorinated and heterocyclic methanol derivatives. Key comparisons include:

(a) Pyrrolidine/Pyrrole-Based Methanol Derivatives

- [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol (): This compound replaces the fluorophenyl group with a methoxyethyl-substituted pyrrolidine. The pyrrolidine ring (saturated) also exhibits different conformational flexibility versus the aromatic pyrrole in the target .

- (6,2'',6''-Tris-hydroxymethyl-(1,1',3',1'')terphenyl-2-yl)-methanol (): A bulky terphenyl derivative with multiple hydroxymethyl groups. The extended aromatic system contrasts with the target’s compact fluorophenyl-pyrrole structure, highlighting differences in solubility and steric hindrance .

(b) Fluorinated Aromatic Compounds

- 2,3-Difluoro-6-methoxybenzoyl chloride (CAS 886501-67-3, ): Features a difluorinated methoxyphenyl group but lacks the pyrrole moiety. The acyl chloride functional group increases reactivity, making it unsuitable for applications requiring stability, unlike the methanol group in the target compound .

- 3-Chloro-2,4-difluorophenylboronic acid (CAS 1310384-18-9, ): A boronic acid derivative with chloro and fluoro substituents.

(c) Pyrazole Derivatives

- (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (CAS 618383-27-0, ): Substitutes pyrrole with a pyrazole ring. Pyrazole’s dual nitrogen atoms enhance hydrogen-bonding capacity but may reduce aromaticity compared to pyrrole, affecting electronic properties .

Physicochemical and Functional Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Applications |

|---|---|---|---|---|

| Target Compound | 237.27 | 3-Fluoro-6-methoxyphenyl, 1-methyl-2-pyrrolyl | Moderate in polar solvents | Drug intermediates, materials science |

| [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol | ~175 | Methoxyethyl-pyrrolidine | High in polar solvents | Pharmaceutical synthesis |

| 2,3-Difluoro-6-methoxybenzoyl chloride | 210.58 | Difluoro-methoxyphenyl, acyl chloride | Low in water | Reactive intermediate |

| (1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol | ~357.80 | Chloro-fluorophenyl, pyrazole | Low to moderate | Bioactive molecule design |

Notes:

- The target compound’s molecular weight (237.27 g/mol) is intermediate, balancing bioavailability and synthetic complexity.

- Fluorine and methoxy groups enhance membrane permeability but may reduce aqueous solubility compared to non-fluorinated analogues .

Biological Activity

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a synthetic compound with a complex structure that combines a fluorinated aromatic ring, a methoxy group, and a pyrrole moiety. Its molecular formula is with a molecular weight of 235.25 g/mol. The unique structural features of this compound make it a subject of interest in medicinal chemistry, particularly concerning its biological activity and potential therapeutic applications.

Structural Characteristics

The presence of the fluorine atom in this compound enhances its lipophilicity, which may influence its interaction with biological targets. The methanol group serves as a pharmacophore, suggesting that the compound can engage in various biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines.

- Antimicrobial Activity : Similar compounds show effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique aspects of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Fluoro-4-(methoxyphenyl)-pyrrole | Fluorinated phenyl ring, pyrrole | Anticancer | Enhanced lipophilicity |

| 4-Methoxyphenyl-(1-methylpyrrolidin-2-one) | Pyrrolidine instead of pyrrole | Antimicrobial | Different nitrogen heterocycle |

| 5-Fluoro-2-(methoxyphenyl)-pyridine | Pyridine ring instead of pyrrole | Antiviral | Different nitrogen heterocycle |

This comparison illustrates how variations in substituents and ring structures can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

- Antiproliferative Activity : A study demonstrated that modifications at specific positions on the phenyl ring could enhance antiproliferative activity against cancer cell lines. For instance, introducing a methyl group at the C–3 position increased activity significantly compared to other derivatives .

- Mechanism of Action : Certain derivatives were shown to induce cell cycle arrest at the G2/M phase, indicating a pro-apoptotic mechanism. This was evidenced by changes in gene expression related to apoptosis, such as upregulation of Bax and downregulation of Bcl-2 .

- Target Identification : Docking studies suggested that these compounds may interact with key targets such as the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation .

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol?

- Methodological Answer : The synthesis typically involves multi-step strategies:

- Step 1 : Preparation of the fluorinated aryl precursor. For example, fluorination of a methoxyphenyl intermediate using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux, as seen in analogous fluoropyridine derivatives .

- Step 2 : Functionalization of the pyrrole ring. A 1-methyl-2-pyrrolyl group can be introduced via nucleophilic substitution or cross-coupling reactions. Evidence from benzofuran syntheses suggests using NaH in THF to activate intermediates for alkylation .

- Step 3 : Reduction of a ketone intermediate. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or THF is commonly employed to reduce carbonyl groups to alcohols, as demonstrated in fluorophenyl methanol syntheses .

- Key Considerations : Solvent choice (e.g., DMSO for fluorination, THF for reductions) and reaction monitoring via TLC or HPLC.

Q. How can this compound be purified, and how is structural integrity confirmed?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For fluorinated compounds, reverse-phase HPLC may enhance purity .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm for fluorophenyl; δ 5.5–6.5 ppm for pyrrole) and methoxy groups (δ ~3.8 ppm). ¹⁹F NMR can confirm fluorine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-F stretch) .

Q. What analytical techniques are essential for characterizing physicochemical properties?

- Methodological Answer :

- Melting Point : Determined via differential scanning calorimetry (DSC). Fluorinated analogs often exhibit higher thermal stability .

- Solubility : Tested in DMSO, methanol, and aqueous buffers. Fluorine and methoxy groups enhance solubility in polar solvents .

- Stability : Accelerated stability studies under varying pH (2–9) and temperatures (4–40°C) to assess degradation pathways .

Advanced Research Questions

Q. How can enantioselective synthesis be designed for chiral centers in this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution (lipases) can induce stereoselectivity .

- Catalytic Asymmetric Reduction : Employ chiral catalysts like BINAP-Ru complexes for ketone reductions, achieving >90% enantiomeric excess (ee) in similar alcohols .

- Analysis : Chiral HPLC or circular dichroism (CD) to determine ee.

Q. What computational methods predict biological interactions and reactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Fluorine’s electronegativity enhances binding via polar interactions .

- DFT Calculations : Gaussian 09 for optimizing geometry and calculating Fukui indices to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : GROMACS for simulating stability in lipid bilayers, critical for pharmacokinetic profiling.

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- NMR Anomalies : Fluorine’s strong deshielding effect may cause unexpected splitting. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Mass Spec Discrepancies : Check for adduct formation (e.g., Na⁺/K⁺) or isotopic patterns (e.g., ¹⁹F isotopic peaks).

- Case Study : In fluorophenyl analogs, conflicting melting points were resolved by testing recrystallization solvents (ethanol vs. acetone) .

Applications in Research

Q. What are its potential applications in medicinal chemistry?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays). Pyrrole derivatives exhibit biofilm inhibition .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Fluorine enhances membrane permeability and target affinity .

- Probe Development : Fluorescent tagging via Suzuki-Miyaura cross-coupling (boronic acid intermediates) for cellular imaging .

Q. How does fluorination influence pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life (tested via liver microsomal assays) .

- LogP Enhancement : Fluorine’s hydrophobicity improves blood-brain barrier penetration (calculated using ChemAxon software).

- Toxicity : Ames test for mutagenicity; fluorine’s small size minimizes steric clashes in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.